molecular formula C18H16 B14288203 1,1'-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) CAS No. 136612-73-2

1,1'-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene)

Cat. No.: B14288203
CAS No.: 136612-73-2
M. Wt: 232.3 g/mol
InChI Key: SQWUSYGUMIFEIJ-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C16H12 This compound features a buten-3-yne linkage between two 2-methylbenzene (toluene) units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) typically involves the coupling of two 2-methylbenzene units with a buten-3-yne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.

Industrial Production Methods

Industrial production of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst can introduce alkyl or acyl groups onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkylated or acylated aromatic compounds.

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and coupling reactions, while the aromatic rings can undergo electrophilic substitution. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but without the methyl groups on the aromatic rings.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups in different positions on the aromatic rings.

Uniqueness

1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

136612-73-2

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-methyl-2-[4-(2-methylphenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C18H16/c1-15-9-3-5-11-17(15)13-7-8-14-18-12-6-4-10-16(18)2/h3-7,9-13H,1-2H3

InChI Key

SQWUSYGUMIFEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC#CC2=CC=CC=C2C

Origin of Product

United States

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